molecular formula C21H24BrN5O B1202838 Temelastine CAS No. 86181-42-2

Temelastine

Cat. No.: B1202838
CAS No.: 86181-42-2
M. Wt: 442.4 g/mol
InChI Key: OGEAASSLWZDQBM-UHFFFAOYSA-N
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Description

Temelastine, also known as SK&F 93944, is a novel histamine H1-receptor antagonist. It is a competitive inhibitor of histamine and is primarily used as an anti-allergic agent. This compound is known for its high degree of protein binding and predominant hepatic elimination. Unlike many other antihistamines, it does not penetrate the central nervous system, which reduces the risk of central nervous system-related side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Temelastine involves multiple steps, starting from the appropriate pyridine derivatives. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Temelastine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated metabolites, N-oxide derivatives, and various substituted analogs .

Scientific Research Applications

Temelastine has several scientific research applications, including:

    Chemistry: Used as a model compound in studies of histamine receptor antagonists.

    Biology: Studied for its effects on histamine-induced bronchoconstriction and other allergic reactions.

    Medicine: Investigated for its potential use in treating allergic conditions without central nervous system side effects.

    Industry: Used in the development of new antihistamine drugs

Mechanism of Action

Temelastine exerts its effects by competitively inhibiting the histamine H1-receptor. This prevents histamine from binding to the receptor, thereby blocking its effects. The molecular targets include the histamine H1-receptors located on various cells, including smooth muscle cells and endothelial cells. The primary pathway involved is the inhibition of the phospholipase Cβ pathway, which reduces the production of inositol 1,4,5-trisphosphate and diacylglycerol, leading to decreased intracellular calcium levels .

Comparison with Similar Compounds

Similar Compounds

    Cetirizine: Another histamine H1-receptor antagonist with similar anti-allergic properties.

    Loratadine: A non-sedating antihistamine used for treating allergic reactions.

    Fexofenadine: Known for its minimal central nervous system side effects.

Uniqueness of Temelastine

This compound is unique due to its high degree of protein binding and predominant hepatic elimination. Unlike many other antihistamines, it does not penetrate the central nervous system, which reduces the risk of central nervous system-related side effects. This makes it a safer option for patients who are sensitive to such side effects .

Properties

CAS No.

86181-42-2

Molecular Formula

C21H24BrN5O

Molecular Weight

442.4 g/mol

IUPAC Name

2-[4-(5-bromo-3-methylpyridin-2-yl)butylamino]-5-[(6-methylpyridin-3-yl)methyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C21H24BrN5O/c1-14-9-18(22)13-25-19(14)5-3-4-8-23-21-26-12-17(20(28)27-21)10-16-7-6-15(2)24-11-16/h6-7,9,11-13H,3-5,8,10H2,1-2H3,(H2,23,26,27,28)

InChI Key

OGEAASSLWZDQBM-UHFFFAOYSA-N

SMILES

CC1=NC=C(C=C1)CC2=CN=C(NC2=O)NCCCCC3=NC=C(C=C3C)Br

Canonical SMILES

CC1=NC=C(C=C1)CC2=CN=C(NC2=O)NCCCCC3=NC=C(C=C3C)Br

86181-42-2

Synonyms

SK and F 93944
SK and F-93944
SKF 93944
temelastine

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Bromo-2-(4-aminobutyl)-3-methylpyridine (2.12 g) and 2-nitroamino-5-(6-methylpyrid-3-ylmethyl)-4-pyrimidone (3.18 g) were refluxed in pyridine (12 ml) for 9.5 hrs. The pyridine was removed in vacuo and the residue was re-evaporated with n-propanol (2×50 ml), triturated with chloroform, filtered and the solution was chromatographed on silica in chloroform-methanol (10:1). The product was crystallised from ethanol-ether to give 2-[4-(5-bromo-3-methylpyrid-2-yl)-butylamino]-5-(6-methylpyrid-3-yl-methyl)-4-pyrimidone (2.44 g) m.p. 151°-152° C.
Quantity
2.12 g
Type
reactant
Reaction Step One
Quantity
3.18 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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